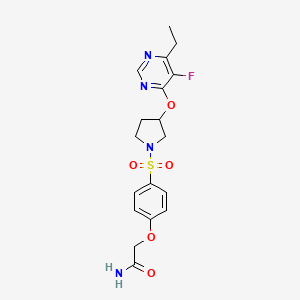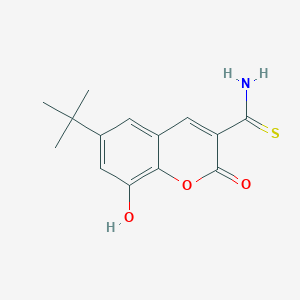![molecular formula C12H20N2O2 B2461585 N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide CAS No. 2305472-54-0](/img/structure/B2461585.png)
N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide is a synthetic compound that has gained popularity in scientific research due to its unique properties. It is commonly known as PMA or Phorbol 12-myristate 13-acetate. PMA is a potent activator of protein kinase C (PKC) and has been extensively used in various biochemical and physiological studies.
作用机制
PMA activates N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide by binding to its regulatory domain, which leads to a conformational change in the enzyme. This conformational change activates the catalytic domain of N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide, which then phosphorylates various target proteins. The phosphorylation of these proteins leads to the activation of various signaling pathways, which ultimately leads to cellular responses.
Biochemical and Physiological Effects
PMA has been found to induce various biochemical and physiological effects in cells. It has been shown to induce the production of reactive oxygen species (ROS) and activate various transcription factors such as NF-κB and AP-1. PMA has also been found to induce the expression of various cytokines and chemokines, which play a crucial role in immune responses.
实验室实验的优点和局限性
PMA has several advantages for use in lab experiments. It is a potent activator of N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide and can induce cellular responses even at low concentrations. PMA is also stable and can be stored for long periods without degradation. However, PMA has some limitations, including its toxicity and potential carcinogenicity. It should be handled with care and disposed of properly.
未来方向
There are several future directions for research on PMA. One area of interest is the development of novel PMA analogs that can selectively activate specific N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide isoforms. Another area of interest is the investigation of the role of PMA in various diseases such as cancer and diabetes. Additionally, the use of PMA in drug discovery and development is an area of potential future research.
Conclusion
In conclusion, N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide or PMA is a synthetic compound that has been extensively used in scientific research. Its unique properties as a potent activator of N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide have made it a valuable tool for investigating various cellular processes and disease mechanisms. However, its potential toxicity and carcinogenicity should be taken into consideration when handling and disposing of PMA.
合成方法
PMA is synthesized by the esterification of phorbol with myristic acid. The reaction is carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified by column chromatography to obtain pure PMA.
科学研究应用
PMA has been widely used as a pharmacological tool in various scientific studies. It has been found to activate N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide, which plays a crucial role in signal transduction pathways. PMA has been used to study the role of N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide in cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been used to investigate the role of N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide in various diseases such as cancer, diabetes, and cardiovascular diseases.
属性
IUPAC Name |
N-methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-11(15)13-8-5-9-14(2)12(16)10-6-4-7-10/h3,10H,1,4-9H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZPVNYUBHKOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C=C)C(=O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[3-(prop-2-enoylamino)propyl]cyclobutanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


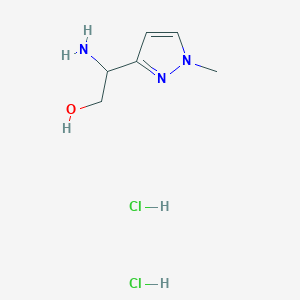
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2461505.png)
![5-Methoxy-2-[4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenyl furan-2-carboxylate](/img/structure/B2461506.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2461507.png)
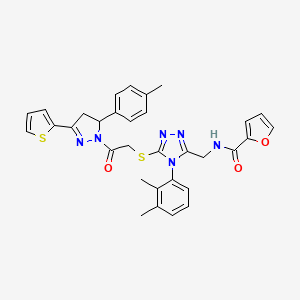
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2461512.png)
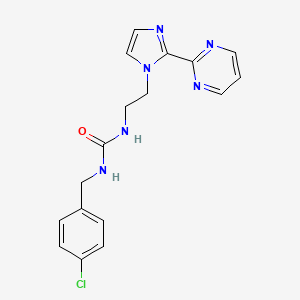
![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2461520.png)
![2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2461521.png)
